molecular formula C8H6Cl2O4S B14656314 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate CAS No. 51523-91-2

2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate

Cat. No.: B14656314
CAS No.: 51523-91-2
M. Wt: 269.10 g/mol
InChI Key: FUXGVNDEDNDTLC-UHFFFAOYSA-N
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Description

2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate is an organic compound that features both chloro and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenesulfonic acid and chloroacetic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

    Hydrolysis: The major products are 4-chlorobenzenesulfonic acid and chloroacetic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The sulfonate group can also participate in reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate and shares similar reactivity.

    Ethyl Chloroformate: Another precursor, it is used in the synthesis of various esters and carbamates.

    4-Chlorobenzenesulfonic Acid: A hydrolysis product of this compound, it is used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both chloro and sulfonate groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

51523-91-2

Molecular Formula

C8H6Cl2O4S

Molecular Weight

269.10 g/mol

IUPAC Name

(2-chloro-2-oxoethyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C8H6Cl2O4S/c9-6-1-3-7(4-2-6)15(12,13)14-5-8(10)11/h1-4H,5H2

InChI Key

FUXGVNDEDNDTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OCC(=O)Cl)Cl

Origin of Product

United States

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